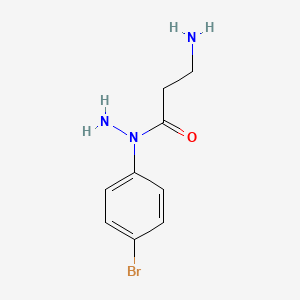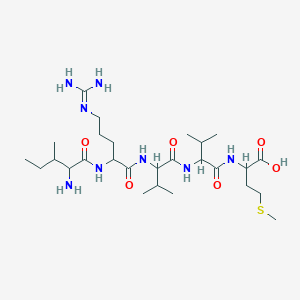
H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH is a synthetic peptide that has garnered interest in various fields of scientific research This peptide is composed of a sequence of amino acids, specifically isoleucine, arginine, valine, valine, and methionine, each in their DL form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the peptide’s composition and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard SPPS reagents and conditions are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including growth hormone release and tissue repair.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways can lead to various biological effects, such as growth hormone release, cell proliferation, and tissue repair. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH: can be compared with other similar peptides, such as:
H-DL-Trp-DL-xiIle-DL-Val-DL-Leu-DL-Arg-OH: Another synthetic peptide with a different amino acid sequence, used for similar research purposes.
The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEIEPCGWXXMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)

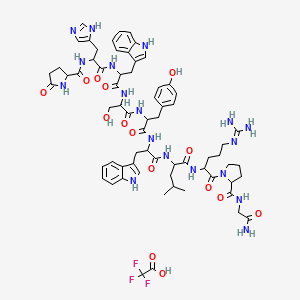
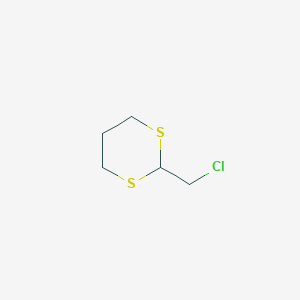
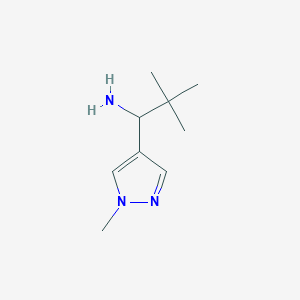
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
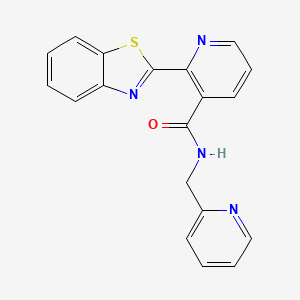
![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)

